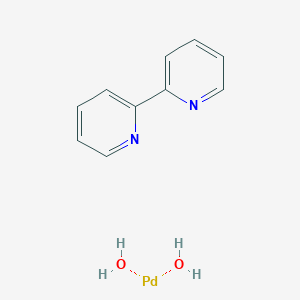

(2,2'-Bipyridine)dihydroxopalladium

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12N2O2Pd |

|---|---|

Molecular Weight |

298.63 g/mol |

IUPAC Name |

palladium;2-pyridin-2-ylpyridine;dihydrate |

InChI |

InChI=1S/C10H8N2.2H2O.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H2; |

InChI Key |

IRNZREWPRYZASJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Pd] |

Origin of Product |

United States |

Spectroscopic and Analytical Elucidation of 2,2 Bipyridine Dihydroxopalladium

Vibrational Spectroscopy for Hydroxo Ligand Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. In the context of (2,2'-Bipyridine)dihydroxopalladium, these methods are crucial for confirming the presence of the hydroxo (OH) ligands.

The IR spectra of related dihydroxo-bridged palladium complexes show characteristic vibrations. For instance, in di-μ-hydroxo-bis[(2,2′-bipyridine)palladium(II)], the O-H stretching vibration is a key indicator of the hydroxo groups. researchgate.net The analysis of vibrational modes in similar bipyridyl complexes, such as [2,2'-bipyridyl]-3,3'-diol, provides a basis for assigning the observed frequencies. nih.gov Computational studies, often using density functional theory (DFT), can further aid in the assignment of vibrational modes by predicting the spectra for different molecular geometries and spin states. rsc.org

Changes in the vibrational spectra of the 2,2'-bipyridine (B1663995) ligand upon coordination to the palladium center can also be observed. These shifts in the ligand's vibrational frequencies provide evidence of complex formation. rsc.org

A representative table of key vibrational frequencies is presented below:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

| O-H Stretch | 3500-3700 | Hydroxo ligand |

| C=C/C=N Stretch | 1400-1600 | Bipyridine ring vibrations |

| Pd-O Stretch | 400-600 | Palladium-hydroxo bond |

| Pd-N Stretch | 200-400 | Palladium-bipyridine bond |

This table provides generalized frequency ranges based on typical values for similar complexes and may vary depending on the specific experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for studying the structure and dynamics of molecules in solution. For this compound, ¹H NMR is particularly useful for observing the protons of the 2,2'-bipyridine ligand.

The chemical shifts of the bipyridine protons change significantly upon coordination to the palladium ion. researchgate.net Analysis of these shifts and the coupling patterns between adjacent protons can confirm the binding mode of the ligand. rsc.org In square-planar d⁸ metal complexes like those of palladium(II), the H5 and H5' resonances of the bipyridine ligand often appear furthest upfield and can be used to assign the binding situation. rsc.org

The dynamic behavior of such complexes in solution can also be monitored by NMR. For example, temperature-dependent NMR studies can reveal information about conformational changes or exchange processes occurring on the NMR timescale. researchgate.net

Palladium(II) complexes are known for their lability, meaning they undergo ligand substitution reactions relatively quickly. nih.gov This lability can be readily observed using ¹H NMR spectroscopy by monitoring the changes in the spectrum upon addition of other coordinating species, such as acids or bases. nih.gov For instance, titrating a solution of a palladium-bipyridine complex with an acid can lead to protonation of the hydroxo ligands and subsequent substitution.

The rate of these substitution reactions can be influenced by various factors, including the nature of the entering and leaving ligands and the solvent. The study of these processes is crucial for understanding the reactivity of this compound in different chemical environments.

X-ray Diffraction Studies for Solid-State Structures

In a related dimeric complex, di-μ-hydroxo-bis[(2,2′-bipyridine)palladium(II)] trifluoromethanesulfonate, X-ray diffraction showed that the palladium centers are in a square-planar geometry, linked by two bridging hydroxo ligands. researchgate.net The cation in this structure is nearly planar. researchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π–π stacking between the bipyridine rings, which influence the packing of the molecules in the crystal lattice. researchgate.net

The solid-state structure of the free 2,2'-bipyridine ligand is planar with a trans-conformation, but it adopts a cis-conformation upon chelation to a metal ion. nih.gov

Below is a table summarizing key structural parameters for a related di-μ-hydroxo-bis[(2,2′-bipyridine)palladium(II)] complex. researchgate.net

| Parameter | Value (Å or °) |

| Pd1—O1 Bond Length | 2.0228 (19) Å |

| Pd1—O2 Bond Length | 2.0195 (19) Å |

| Pd1—N1 Bond Length | 1.994 (2) Å |

| O1-Pd1-O2 Angle | 78.49 (8) ° |

| N1-Pd1-N2 Angle | 81.12 (10) ° |

| O1-Pd1-N1 Angle | 177.52 (9) ° |

| O2-Pd1-N2 Angle | 177.83 (9) ° |

Data from the crystal structure of di-μ-hydroxo-bis[(2,2′-bipyridine)palladium(II)] trifluoromethanesulfonate. researchgate.net

Mechanistic Investigations Involving 2,2 Bipyridine Dihydroxopalladium in Catalysis

General Catalytic Cycle Pathways in Palladium Systems

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. These transformations typically proceed through a catalytic cycle involving a sequence of fundamental organometallic reactions that regenerate the active palladium species. researchgate.netyoutube.com The primary oxidation states involved are Pd(0) and Pd(II), although higher oxidation states like Pd(IV) can also be accessed. acs.orgprinceton.edu The core elementary steps that constitute these catalytic cycles are oxidative addition, reductive elimination, transmetalation, and migratory insertion. youtube.com

| Elementary Step | Description | Change in Pd Oxidation State | Key Role in Catalysis |

|---|---|---|---|

| Oxidative Addition | A Pd(0) complex inserts into a covalent bond (e.g., R-X), forming two new bonds to the metal center. | 0 → +2 | Activates the substrate. researchgate.net |

| Reductive Elimination | Two cis-oriented ligands on the Pd(II) center couple to form a new bond and are eliminated from the metal. | +2 → 0 | Forms the final product and regenerates the Pd(0) catalyst. wikipedia.org |

| Transmetalation | An organic group is transferred from another metal (e.g., B, Sn, Zn) to the palladium center. | No change | Introduces the second coupling partner. nih.gov |

| Migratory Insertion | An unsaturated ligand (e.g., alkene, CO) inserts into a Pd-C or Pd-H bond. | No change | Enables functionalization of unsaturated molecules. wikipedia.org |

Oxidative Addition

Oxidative addition is typically the initiating step in a palladium-catalyzed cross-coupling reaction, where a low-valent palladium(0) complex reacts with a substrate, commonly an aryl, vinyl, or alkyl halide (R-X). researchgate.netnih.gov During this process, the palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the R-X bond, resulting in a new complex with R and X as ligands. youtube.com The reactivity in oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligands on the palladium center. researchgate.net Electron-rich and sterically bulky ligands, such as certain phosphines, can enhance the rate of oxidative addition by increasing the nucleophilicity of the Pd(0) center. nih.gov For bipyridine-ligated complexes, the process involves the coordination of the substrate to the metal center, followed by the cleavage of the R-X bond. nih.govox.ac.uk

Reductive Elimination

Reductive elimination is the final, product-forming step in many catalytic cycles. wikipedia.org It is the microscopic reverse of oxidative addition. wikipedia.org In this step, two ligands, which must be positioned cis to each other on the palladium(II) center, couple to form a new covalent bond and are expelled from the coordination sphere. wikipedia.org This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst for the next cycle. youtube.comacs.org The rate and facility of reductive elimination are influenced by the steric bulk of the ancillary ligands and the nature of the groups being eliminated. nih.gov For instance, the formation of C-C, C-N, and C-O bonds can all occur via reductive elimination from appropriate palladium(II) precursors. nih.govillinois.edu

Transmetalation

Transmetalation is the step where an organic group is transferred from a main group organometallic reagent (e.g., organoboron, organotin, or organozinc compounds) to the palladium(II) center. nih.gov This step follows oxidative addition and introduces the second partner of the cross-coupling reaction. youtube.com The general mechanism involves the coordination of the organometallic reagent to the palladium complex, followed by the transfer of the organic group, displacing a ligand (often a halide) from the palladium. The efficiency of transmetalation can be highly dependent on the nature of the organometallic reagent, the ligands on palladium, and the presence of additives, such as bases or fluoride (B91410) ions. nih.gov

Migratory Insertion

Migratory insertion is a fundamental reaction type where an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, inserts into a metal-ligand bond (typically Pd-C or Pd-H). wikipedia.org This reaction is termed a "migratory" insertion because the mechanism involves the migration of the alkyl or hydride group onto the coordinated unsaturated ligand. libretexts.org This process is key in reactions like the Heck reaction and various carbonylation reactions. nih.gov For the insertion to occur, the unsaturated ligand and the migrating group must be coordinated in a cis orientation. libretexts.org The insertion creates a new alkyl ligand and a vacant coordination site on the metal, which can then be occupied by another ligand to continue the catalytic cycle. libretexts.orglibretexts.org

Role of Hydroxo Ligands in Reaction Pathways

Hydroxo (OH⁻) ligands, as present in (2,2'-Bipyridine)dihydroxopalladium, can exert a profound influence on the course and efficiency of catalytic reactions. Unlike halide ligands, hydroxo ligands possess a dual character, acting as both a ligand and a Brønsted base. This property allows them to participate directly in proton transfer steps within the catalytic cycle.

One of the most significant roles of hydroxo ligands is to facilitate the transmetalation step in Suzuki-Miyaura cross-coupling reactions. The generally accepted mechanism involves the activation of the boronic acid by the base. A palladium-hydroxo complex can serve as an internal base, reacting with the boronic acid to form a boronate species. This process is believed to accelerate the transfer of the organic group from boron to palladium. youtube.com Kinetic studies on the reaction of [Pd(bipy)(H₂O)₂]²⁺ with various nucleophiles in the presence of hydroxide (B78521) ions have shown that both monohydroxo- and dihydroxo-palladium species are reactive, with the reactivity depending on the hydroxide concentration. rsc.org

Furthermore, in C-H activation reactions, a coordinated hydroxo or a deprotonated hydroxypyridine ligand can act as an intramolecular base, assisting in the cleavage of a C-H bond via a concerted metalation-deprotonation (CMD) mechanism. uva.es This internal base functionality eliminates the need for an external base to have access to the coordination sphere, which can be a challenge when using chelating ligands like bipyridine. uva.es This cooperative effect can lead to milder reaction conditions and enhanced catalytic activity. researchgate.net

Hemilabile Character of Bipyridine Ligands in Catalytic Processes

The 2,2'-bipyridine (B1663995) ligand is a classic chelating ligand in coordination chemistry. However, in the context of catalysis, its ability to behave as a hemilabile ligand is of particular importance. chemrxiv.org Hemilability refers to the capacity of a multidentate ligand to have one of its donor atoms reversibly dissociate from the metal center. chemrxiv.org For a bipyridine-palladium complex, this means one of the pyridyl nitrogen atoms can detach, creating a vacant coordination site on the palladium.

This transiently available site is crucial for many catalytic steps that require substrate coordination, such as oxidative addition or the binding of a coupling partner. nih.gov Once the catalytic step is complete, the dissociated nitrogen can re-coordinate to the palladium center, stabilizing the complex. This "on-off" binding capability allows the catalyst to balance stability with the high reactivity needed for catalytic turnover. chemrxiv.org

DFT calculations and experimental studies have shown that for some processes, the dissociation of one arm of the bipyridine ligand can lower the energy barrier for key steps like oxidative addition. nih.gov This fluxional behavior is a key feature that allows bipyridine-ligated palladium complexes to adapt their coordination environment to the demands of different stages of the catalytic cycle. rsc.org For example, in some carbonylation reactions, the hemilabile coordination of a pyridyl-containing ligand was found to stabilize key palladium acyl intermediates, while its dissociation was crucial for the rate-determining alcoholysis step. rsc.org

Ligand-Accelerated Catalysis Phenomena

In the realm of palladium catalysis, ligands are not merely spectator species that modulate the steric and electronic environment of the metal center; they can actively participate in and accelerate key steps of the catalytic cycle. This phenomenon, known as ligand-accelerated catalysis, is particularly evident in systems involving bipyridine-type ligands. Research has revealed that certain 2,2'-bipyridine derivatives can dramatically enhance reaction rates, often by functioning as more than just a chelating agent.

One prominent mechanism of ligand acceleration involves the incorporation of a basic moiety into the ligand backbone. For instance, the ligand [2,2'-bipyridin]-6(1H)-one (bipy-6-OH) has demonstrated a significant accelerating effect in the palladium-catalyzed direct arylation of arenes. uva.es Mechanistic studies have shown that the deprotonated, coordinated ligand acts as an intramolecular base. This internal base assists in the crucial C-H bond cleavage step through a concerted metalation-deprotonation (CMD) pathway. uva.es This internal cooperation circumvents the kinetic challenge of coordinating an external base, which can be difficult when using strongly chelating ligands that occupy available coordination sites on the palladium center. uva.es The use of a dual-ligand system, combining bipy-6-OH with a phosphine (B1218219) ligand like PCy3, can lead to even greater activity, allowing reactions to proceed at significantly lower temperatures. rsc.org Mechanistic work suggests this synergistic effect arises from two interconnected catalytic cycles, where the phosphine-ligated palladium handles oxidative addition and the bipy-6-OH-ligated palladium facilitates C-H activation. rsc.org

| Catalyst System | Key Ligand Feature | Observed Catalytic Enhancement | Reference |

|---|---|---|---|

| Pd / bipy-6-OH | Internal basic moiety assists in C-H activation (CMD pathway). | Strong acceleration in direct arylation of pyridine (B92270); catalyst resting state identified. | uva.es |

| Pd / bipy-6-OH / PCy3 | Synergistic dual-ligand system. | Operates at a temperature 30 °C lower than the single-ligand system; active for aryl chlorides. | rsc.org |

| Ligand | Catalytic Activity | Proposed Reason for Activity/Inhibition | Reference |

|---|---|---|---|

| 2,2'-Bipyridine (bpy) | Strongly Inhibitory | Forms stable, saturated Pd(II) complexes that hinder substrate coordination. | nih.gov |

| 4,5-Diazafluoren-9-one (DAF) | Highly Efficient ("Ligand-Accelerated") | Exhibits hemilability (κ² to κ¹), creating an open coordination site for the substrate. | nih.govwisc.edu |

| 6,6'-Dimethyl-2,2'-bipyridine | Efficient Turnover | Can access κ¹-coordination modes due to steric hindrance between the methyl groups. | nih.gov |

Deactivation Pathways and Catalyst Stability

A primary and well-documented deactivation route for many palladium-catalyzed reactions is the aggregation of the active Pd(0) species into catalytically inert palladium black. wisc.edu This process is often a significant contributor to the termination of the reaction. Oxidatively stable ligands, including 2,2'-bipyridine and other pyridine derivatives, play a vital role in enhancing catalyst longevity by stabilizing the Pd(0) state against aggregation and promoting its reoxidation to the active Pd(II) state. wisc.edu

The catalyst's stability is also intrinsically linked to the thermal stability of its components. The 2,2'-bipyridine ligand itself can undergo decomposition at elevated temperatures, which would lead to the collapse of the defined catalytic complex. nih.gov When heated to decomposition, it is known to release toxic fumes of nitrogen oxides, indicating the breakdown of the heterocyclic ring structure. nih.gov

Furthermore, the catalyst can be inhibited or deactivated by the very molecules it helps to create. Because bipyridine compounds have a strong affinity for coordinating with metal centers, the accumulation of a bipyridine-containing product during a reaction can lead to product inhibition. researchgate.net This occurs when the product competes with the substrate for coordination sites on the palladium center, forming a stable complex and effectively sequestering the catalyst from the reaction cycle. researchgate.net The formation of other highly stable, non-reactive complexes with species present in the reaction mixture represents a general deactivation pathway for homogeneous catalysts. mdpi.com

| Deactivation Pathway | Description | Consequence | Reference |

|---|---|---|---|

| Palladium Aggregation | Reduced Pd(0) species aggregate to form catalytically inactive palladium black. | Loss of active catalyst, termination of the catalytic cycle. | wisc.edu |

| Ligand Decomposition | The 2,2'-bipyridine ligand breaks down under high thermal stress. | Destruction of the active complex, loss of catalytic activity. | nih.gov |

| Product Inhibition | The bipyridine-containing product coordinates strongly to the Pd center. | Reduces the concentration of available active catalyst, slowing the reaction rate. | researchgate.net |

| Formation of Inactive Complexes | The catalyst forms highly stable, unreactive complexes with other species in the reaction medium. | Sequestration of the catalyst in a non-productive state. | mdpi.com |

Theoretical and Computational Insights into 2,2 Bipyridine Dihydroxopalladium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of transition metal complexes. For palladium-bipyridine systems, DFT calculations, often employing functionals like B3LYP, provide detailed insights into molecular orbitals, bonding, and potential reaction pathways.

In the case of (2,2'-Bipyridine)dihydroxopalladium, the palladium(II) center typically adopts a square-planar geometry. The 2,2'-bipyridine (B1663995) ligand acts as a bidentate N,N-donor, while the two hydroxo ligands occupy the remaining coordination sites. DFT studies on related complexes, such as di-μ-hydroxo-bis[(2,2′-bipyridine)palladium(II)], reveal that the palladium centers are indeed square-planar. researchgate.net The electronic structure is characterized by significant σ-donation from the nitrogen atoms of the bipyridine ligand to the palladium center.

DFT calculations on various organometallic complexes containing the 2,2'-bipyridine ligand have shown that neutral bpy is generally a very weak π acceptor. nih.gov This implies that in [Pd(bpy)(OH)₂], the π-backbonding from the palladium d-orbitals to the π* orbitals of the bipyridine ligand is not extensive. The reactivity of the complex is largely dictated by the nature of the palladium center and the coordinated ligands. For instance, the hydroxo ligands can participate in proton transfer reactions or act as nucleophiles. Computational studies on related palladium complexes have explored their hydrolysis mechanisms, a key step preceding their interaction with biological targets like DNA. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity. In similar bipyridine complexes, the HOMO is often metal-centered, while the LUMO is typically localized on the bipyridine ligand's π* system. This suggests that the complex can be both oxidized at the metal center and reduced at the ligand.

| Parameter | Value (Å) |

|---|---|

| Pd1—O1 | 2.0228 (19) |

| Pd1—O2 | 2.0195 (19) |

| Pd1—N1 | 1.994 (2) |

| Pd1—N2 | Not specified in the provided data |

Exploration of Reaction Energetics and Transition States

Computational chemistry provides a powerful lens through which to examine the energetics of reactions and the structures of elusive transition states. rsc.org For palladium-catalyzed reactions, understanding these aspects is crucial for optimizing reaction conditions and designing more efficient catalysts. While specific studies on the reaction energetics of this compound are not abundant in the provided literature, general principles can be drawn from related systems.

For example, the Wacker oxidation, a palladium-catalyzed process, has been studied computationally, revealing a preference for an anti-hydroxypalladation mechanism in intermolecular reactions. researchgate.net In contrast, intramolecular additions of oxygen and nitrogen nucleophiles often proceed via a syn-addition pathway due to the initial coordination of the nucleophile to the metal center. researchgate.net

Computational studies on the reversible binding of dihydrogen to a bis(2,2'-bipyridine)rhodium(I) complex have determined activation enthalpies and entropies, providing a model for how such parameters can be calculated for related palladium systems. researchgate.net The study of reaction mechanisms often involves mapping out the potential energy surface, identifying intermediates and transition states that connect them. nih.gov For instance, in the hydrolysis of palladium complexes, DFT calculations can determine the activation energies for the stepwise replacement of ligands by water molecules, a critical process for their biological activity. nih.gov

Conformational Analysis of 2,2'-Bipyridine within the Coordination Sphere

The 2,2'-bipyridine ligand, while often depicted as a rigid entity, possesses conformational flexibility that is critical to its coordination chemistry. The most significant conformational aspect is the rotation around the C2-C2' bond, which connects the two pyridine (B92270) rings.

In its free state, 2,2'-bipyridine can exist in two planar conformations: syn (or cis), where the nitrogen atoms are on the same side, and anti (or trans), where they are on opposite sides. The anti conformation is generally more stable in solution and in the solid state for the free ligand. wikipedia.org However, for coordination to a single metal center, the syn conformation is required.

Quantum-chemical calculations have been employed to determine the energy differences between the syn and anti conformers and the energy barrier for rotation around the C-C bond. nih.gov These studies have shown that substituents on the bipyridine ring can have a significant effect on these energetic parameters. For example, hydrogen-bond donors or electron acceptors at the 6 and 6' positions can decrease the rotational barrier, while substitution at the 4 and 4' positions can increase it. nih.gov

| Substituent | Position | Effect on Rotational Barrier |

|---|---|---|

| Hydrogen-bond donor/electron acceptor | 6, 6' | Decrease |

| Hydrogen-bond donor/electron acceptor | 4, 4' | Increase |

| Hydrogen-bond acceptor/electron donor | 6, 6' | Increase |

| Hydrogen-bond acceptor/electron donor | 4, 4' | Decrease |

Charge Transfer and Oxidation State Assignments

The concept of charge transfer is central to understanding the electronic properties and reactivity of transition metal complexes. In this compound, charge transfer can occur from the ligands to the metal (LMCT) or from the metal to the ligands (MLCT). The 2,2'-bipyridine ligand is known to be "non-innocent," meaning it can exist in different oxidation states: neutral (bpy⁰), a radical anion (bpy⁻), or a dianion (bpy²⁻). rsc.orgnih.gov

DFT calculations are instrumental in assigning the formal oxidation states of both the metal and the ligand. nih.gov By analyzing the electron density distribution and molecular orbitals, it is possible to determine the extent of electron transfer. For instance, in reduced bipyridine complexes, the added electrons populate the π* orbitals of the ligand, leading to characteristic changes in bond lengths that can be both calculated and experimentally observed. rsc.orgnih.gov Specifically, the reduction of the bpy moiety leads to a shortening of the bridging C-C bond. rsc.org

In the case of [Pd(bpy)(OH)₂], the palladium is in the +2 oxidation state, and the bipyridine ligand is neutral. However, upon reduction, an electron would likely be transferred to the bipyridine ligand, forming a Pd(II)-bpy⁻ species. The electrochemical properties of such complexes, including their reduction potentials, can be predicted using computational methods. Studies on related ferrocenyl-bipyridine palladium(II) complexes show strong MLCT absorptions in the visible spectrum. rsc.org

Ligand Effects on Energy Profiles

The electronic and steric properties of the ligands coordinated to a metal center have a profound influence on the energy profiles of reactions in which the complex participates. In the context of this compound, modifying the bipyridine ligand or replacing the hydroxo ligands would significantly alter its reactivity.

Introducing electron-donating or electron-withdrawing groups onto the 2,2'-bipyridine backbone can tune the electronic properties of the palladium center. For example, electron-donating groups, such as methyl or methoxy (B1213986) groups, increase the electron density on the palladium, which can affect its catalytic activity. scirp.orgnih.gov Conversely, electron-withdrawing groups would make the palladium center more electrophilic.

Catalytic Applications of 2,2 Bipyridine Dihydroxopalladium or Its In Situ Formed Active Species

Aerobic Oxidation Reactions

Palladium catalysts modified with 2,2'-bipyridine (B1663995) (bpy) or its derivatives are employed in various aerobic oxidation reactions. The bidentate nitrogen ligand can stabilize the palladium center, influencing both the activity and selectivity of the catalytic system. These systems often utilize molecular oxygen as the ultimate, environmentally benign oxidant. wikipedia.orgorganic-chemistry.org

A self-supported bipyridyl-palladium complex, formed from a bipyridyl ligand and a palladium salt, has been shown to be effective for the aerobic oxidation of various alcohols. youtube.com For example, a system using a Pd(TFA)₂BPy-Cu catalyst in water at 100 °C under an oxygen atmosphere can efficiently oxidize primary and secondary benzylic alcohols to the corresponding aldehydes and ketones. youtube.com

The Wacker-type oxidation, the transformation of a terminal alkene to a methyl ketone, is a cornerstone of palladium catalysis. researchgate.net The reaction typically involves nucleophilic attack of water on a palladium-coordinated alkene. researchgate.net While bidentate ligands can be employed to control the coordination environment of the palladium catalyst, their strong binding can sometimes inhibit substrate oxidation. organic-chemistry.org

In the context of Wacker-type oxidations, strongly coordinating σ-donor ligands such as 2,2'-bipyridine have been observed to act as inhibitors for certain systems. numberanalytics.com The formation of a stable (bpy)Pd(II) complex can hinder the necessary steps of the catalytic cycle, such as catalyst reoxidation from Pd(0) to Pd(II), effectively shutting down turnover. organic-chemistry.orgnumberanalytics.com However, in some specialized intramolecular aza-Wacker reactions, palladium catalysts are used, although the addition of ligands like 2,2'-bipyridine did not improve reaction yields in the specific cases studied. thieme-connect.de The development of palladium-catalyzed oxidative transformations that effectively use bidentate ligands often relies on ligand frameworks that can support substrate oxidation without forming overly stable, inactive complexes. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions

Catalytic systems derived from (2,2'-bipyridine)palladium precursors are highly effective in a variety of cross-coupling reactions that form new carbon-carbon bonds. The bipyridine ligand often imparts stability to the palladium catalyst, allowing for reactions under challenging conditions, including in aqueous media.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for synthesizing biaryls and other conjugated systems. Palladium complexes featuring 2,2'-bipyridine and its derivatives have been successfully utilized as catalysts for this transformation. The synthesis of substituted bipyridines themselves can be achieved via Suzuki-Miyaura coupling, although the reaction can be challenging due to the potential for the bipyridyl product to coordinate to the palladium catalyst, leading to decreased catalytic activity.

A notable application is the use of a water-soluble and air-stable palladium(II)/cationic 2,2'-bipyridyl catalyst, which proves to be recyclable and extremely active for Suzuki reactions under aerobic, aqueous conditions. This highlights the potential for forming active hydroxo-palladium species in the aqueous environment. These systems are effective for coupling various aryl halides, including challenging aryl chlorides, with arylboronic acids.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Palladium catalysts bearing 2,2'-bipyridine ligands have demonstrated high efficiency in this reaction. A reusable catalytic system composed of PdCl₂(NH₃)₂ and a cationic 2,2'-bipyridyl ligand has been developed for the double Mizoroki-Heck reaction of aryl iodides with activated alkenes in water. This method provides good to excellent yields of β,β-diarylated carbonyl derivatives and showcases the catalyst's utility in an environmentally benign solvent. The catalyst can be readily separated from the organic products and reused multiple times with only a slight decrease in activity.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Nitrogen-based ligands, including 2,2'-bipyridine, have emerged as effective, cheaper, and more stable alternatives to the commonly used phosphine (B1218219) ligands in these reactions. Palladium-nitrogen complexes can facilitate the coupling, sometimes even in the absence of a copper co-catalyst.

These catalytic systems are compatible with a range of substrates, including nitrogen-containing heterocycles like pyridines, which are important building blocks in pharmaceuticals and materials science. For example, a catalyst system of Pd(CF₃COO)₂ with a PPh₃ ligand and CuI additive effectively couples various 2-amino-3-bromopyridines with terminal alkynes in good yields.

The Tsuji-Trost reaction, also known as palladium-catalyzed allylic alkylation, is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic substitution of an allylic substrate, proceeding through a characteristic π-allylpalladium(II) intermediate. wikipedia.orgorganic-chemistry.org

A comprehensive review of the literature indicates that the Tsuji-Trost reaction is predominantly catalyzed by palladium complexes coordinated with phosphine-based ligands. wikipedia.org The introduction of phosphine ligands by Trost significantly expanded the reaction's scope and led to the development of numerous highly effective asymmetric variants. wikipedia.org While ligands containing nitrogen, sulfur, or a combination of heteroatoms have been explored, detailed studies and applications have largely centered on mono- and diphosphine ligands. wikipedia.org A thorough search did not yield specific examples of (2,2'-Bipyridine)dihydroxopalladium or its in-situ generated active species being employed as the primary catalyst for the Tsuji-Trost reaction. This suggests that the formation of a stable (bpy)Pd complex may not be conducive to the catalytic cycle of allylic alkylation, for which more labile phosphine ligands are generally preferred.

A³ Coupling Reactions

The A³ coupling reaction, a powerful one-pot, three-component synthesis of propargylamines from an aldehyde, an alkyne, and an amine, is a cornerstone of multicomponent reactions. mdpi.com This transformation typically relies on the activation of the terminal alkyne's C-H bond. mdpi.com While copper and gold complexes are most frequently employed for this purpose, the exploration of other transition metals continues to expand the reaction's scope and efficiency.

The mechanism generally involves the formation of a metal acetylide, which then attacks an in situ generated iminium ion (from the aldehyde and amine). nih.gov The use of chiral ligands with the metal catalyst can induce high stereoselectivity, making it a valuable method for synthesizing chiral propargylamines. nih.gov Although palladium catalysts are renowned for a vast array of coupling reactions, their specific application in the A³ coupling, particularly involving a this compound species, is not as extensively documented as copper-based systems. However, palladium's known ability to catalyze C-H activation and C-C bond formation suggests its potential in this area. The reaction's efficiency is often dependent on the choice of metal, ligand, and reaction conditions, with secondary amines often being more reactive due to the formation of more electrophilic iminium ions. nih.gov

Homocoupling Reactions

Palladium-catalyzed homocoupling reactions are fundamental for the synthesis of symmetrical biaryl compounds, which are prevalent motifs in ligands, functional materials, and biologically active molecules. These reactions typically involve the coupling of two molecules of an aryl halide or related electrophile. The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor. researchgate.net

The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) center, forming an arylpalladium(II) complex. Subsequent steps can vary, but a common pathway involves transmetalation with a second equivalent of the organometallic reagent (if used) or other mechanisms leading to a diarylpalladium(II) intermediate, which then undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Studies have shown that various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) chloride, are effective for the homocoupling of substituted halopyridines to produce bipyridine adducts. elsevierpure.com The use of a bipyridine ligand in conjunction with a palladium source can influence the reaction's efficiency and selectivity. For instance, a water-soluble catalytic system comprising PdCl₂(NH₃)₂ and a cationic 2,2'-bipyridine ligand has been developed for Stille couplings, which can also include homocoupling as a side reaction or primary pathway under certain conditions. nih.govmdpi.com The choice of solvent and additives can also be critical; for example, poly(ethylene glycol) (PEG) has been used as a medium for Pd(OAc)₂-catalyzed homocoupling of aryl halides, where it may also act as a reductant. researchgate.net

| Reaction Type | Substrate Example | Catalyst System | Conditions | Product Example | Yield | Reference |

| Homocoupling | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Inert atmosphere, 12-72h | 4,4'-Dimethyl-2,2'-bipyridine | Not specified | elsevierpure.com |

| Homocoupling | Aryl Halides | Pd(OAc)₂ | Poly(ethylene glycol) (PEG) | Symmetrical Biaryls | Good selectivity | researchgate.net |

| Stille Coupling | Aryl Iodides/Bromides | PdCl₂(NH₃)₂/Cationic 2,2'-bipyridyl | Water, 110 °C, aerobic | Cross-coupled products | Good to High | nih.govmdpi.com |

Carbon-Heteroatom Bond Forming Reactions

C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for forming carbon-carbon and carbon-heteroatom bonds. Palladium catalysts, often in combination with nitrogen-based ligands like 2,2'-bipyridine or its derivatives, are pivotal in this field. The C-H activation of heterocyclic compounds, particularly indoles, has been a subject of intense research.

Palladium-catalyzed direct arylation of indoles can be directed to various positions of the indole (B1671886) ring. While C2 and C3 arylations are common, achieving selectivity at other positions is more challenging. researchgate.netacs.org Research has demonstrated that with a Pd(OAc)₂ catalyst, the combination of a specific directing group and a pyridine-type ligand can selectively direct C-H activation to the C7-position of indoles for coupling with arylboronic acids. researchgate.netacs.org

Furthermore, palladium catalysis with chiral 2,2'-bipyridine ligands has enabled enantioselective C-H functionalization. An axially chiral bipyridine ligand has been successfully used in the palladium-catalyzed reaction of indoles with α-aryl-α-diazoacetates, affording indol-3-acetate derivatives with high enantioselectivity (up to 98% ee). nih.gov This marked the first successful use of axially chiral bipyridine ligands in palladium-catalyzed carbene migratory insertion reactions. nih.gov

| Reaction | Substrate | Reagent | Catalyst System | Product | Yield/ee | Reference |

| C7 Arylation | N-Phosphinoyl Indole | Arylboronic Acid | Pd(OAc)₂, Pyridine-type ligand | C7-Aryl Indole | High selectivity | researchgate.netacs.org |

| C2 Arylation | Indoles | Potassium Aryltrifluoroborate | Pd(OAc)₂, Cu(OAc)₂ | 2-Aryl Indoles | Moderate to good | nih.gov |

| Asymmetric C-H Functionalization | Indoles | α-Aryl-α-diazoacetate | Pd(0), Axially chiral 2,2'-bipyridine | Chiral Indol-3-acetates | Up to 98% ee | nih.gov |

C-N Bond Formation (e.g., in Indole Synthesis)

Palladium-catalyzed C-N cross-coupling reactions are indispensable for the synthesis of anilines, amides, and nitrogen-containing heterocycles. The development of these methods, particularly for constructing molecules like N-aryl 7-azaindoles, relies on the careful selection of the palladium precursor, ligand, and base. beilstein-journals.org

Efficient protocols for the coupling of N-substituted 4-bromo-7-azaindoles with a range of nitrogen nucleophiles, including amides, amines, and amino acid esters, have been established. beilstein-journals.org While bulky phosphine ligands like Xantphos are often highly effective, the ligand choice is crucial and system-dependent. beilstein-journals.orgmit.edu In some systems, bipyridine ligands have been shown to afford slight increases in yield for C-N bond formation. acs.org

A notable application is the synthesis of unsymmetrical ureas through a palladium-catalyzed coupling of aryl chlorides and triflates with sodium cyanate (B1221674) (NaOCN). nih.gov This reaction proceeds via an aryl isocyanate intermediate, which is then trapped in situ by an amine. This one-pot procedure is tolerant of a wide array of functional groups and provides a practical alternative to methods using hazardous reagents like phosgene. nih.gov

| Reaction | Substrates | Catalyst System | Key Conditions | Product | Yield | Reference |

| Amination | N-Benzyl-4-bromo-7-azaindole, Benzamide | Pd(OAc)₂ or Pd₂(dba)₃, Xantphos | Cs₂CO₃, Dioxane, 100 °C | N-Acyl-4-amino-7-azaindole | up to 94% | beilstein-journals.org |

| Urea Synthesis | Aryl Chloride, NaOCN, Amine | Pd₂(dba)₃, Phosphine Ligand (L1) | Toluene, 120 °C (preheating) | Unsymmetrical Urea | Good | nih.gov |

C-O Bond Formation

The formation of C-O bonds via palladium catalysis, particularly for the synthesis of aryl ethers, represents a significant challenge in cross-coupling chemistry. These reactions are crucial for creating structural units found in numerous natural products, pharmaceuticals, and polymers. beilstein-journals.org The key to successful C-O coupling often lies in the use of specialized ligands that facilitate the difficult reductive elimination step from an arylpalladium(II) alkoxide complex.

While bulky, electron-rich phosphine ligands are commonly employed to promote intermolecular C-O bond formation, the underlying principles of palladium catalysis are broadly applicable. mit.eduresearchgate.net Palladium-catalyzed intramolecular etherification of aryl halides is a powerful method for synthesizing oxygen-containing heterocycles. researchgate.net These reactions can proceed under mild conditions using weak bases and tolerate a variety of functional groups. researchgate.net

For the coupling of 7-azaindole (B17877) derivatives, a system of Pd(OAc)₂, the ligand Xantphos, and K₂CO₃ in dioxane was found to be effective for the C-O cross-coupling with phenols. beilstein-journals.org This highlights that, similar to C-N coupling, the precise combination of catalyst, ligand, and base is critical for achieving high efficiency in C-O bond formation. beilstein-journals.org

| Reaction | Substrates | Catalyst System | Key Conditions | Product | Yield | Reference |

| Etherification | N-Benzyl-4-bromo-7-azaindole, Phenol | Pd(OAc)₂, Xantphos | K₂CO₃, Dioxane, 100 °C | 4-Phenoxy-7-azaindole derivative | 85% | beilstein-journals.org |

| Intramolecular Etherification | Aryl Halide with pendant -OH | Pd catalyst, di-tert-butylphosphinobiaryl ligand | Cs₂CO₃ or K₃PO₄ | Oxygen Heterocycle | Good | researchgate.net |

Hydrogenation and CO₂ Reduction

The catalytic reduction of unsaturated bonds and carbon dioxide (CO₂) are critical reactions for both fine chemical synthesis and addressing environmental challenges. While palladium on carbon (Pd/C) is a classic heterogeneous catalyst for the hydrogenation of alkenes and alkynes, homogeneous palladium complexes, including those with bipyridine ligands, are explored for more selective transformations. masterorganicchemistry.comyoutube.com Hydrogenation reactions with Pd/C are typically non-selective for multiple reducible functional groups but are highly efficient for converting C-C multiple bonds to single bonds via syn-addition of hydrogen. youtube.com

In the realm of CO₂ reduction, molecular electrocatalysts are of great interest for converting CO₂ into valuable chemical feedstocks like carbon monoxide (CO) or formate. rsc.org Complexes of various transition metals with polypyridyl ligands, such as 2,2'-bipyridine, are among the most studied catalysts. Rhenium and manganese complexes, such as Re(bpy)(CO)₃Cl and its Mn analogue, are well-established benchmarks for the selective electrocatalytic reduction of CO₂ to CO. nih.gov Density functional theory studies suggest that the nature of the transition metal center is a key determinant of the catalytic activity, with Re(bpy)(CO)₄ and Mn(bpy)(CO)₄ showing high activity due to favorable CO adsorption energies and electronic properties. nih.gov

Ruthenium complexes like [Ru(tpy)(bpy)(solvent)]²⁺ (where tpy is terpyridine) also catalyze CO₂ reduction, proceeding through ligand-based reductions followed by CO₂ addition. nih.gov While palladium-bipyridine complexes are less commonly cited for CO₂ reduction compared to Re, Mn, and Ru systems, research into palladium-based catalysts is active. rsc.orgresearchgate.net Palladium complexes supported by pyridinophane ligands, for example, have been shown to be active for the selective electrocatalytic reduction of CO₂ to CO. researchgate.net The study of various metal-bipyridine systems provides crucial mechanistic insights that can guide the design of new catalysts, including those based on palladium, for more efficient and selective CO₂ reduction. nih.govnih.gov

Ligand Design and Modulation for Enhanced Catalytic Performance

Substituent Effects on 2,2'-Bipyridine (B1663995) Ligand Properties

The coordination properties and subsequent catalytic behavior of the (2,2'-Bipyridine)palladium system can be profoundly influenced by the introduction of substituents onto the bipyridine rings. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—directly impacts the electronic properties of the palladium center. nih.gov

Functionalization of pyridine-type ligands with EDGs or EWGs leads to significant changes in the physicochemical properties of the resulting Pd(II) coordination compounds. nih.gov The coordination properties of these ligands can be readily modified by such substitutions. nih.gov For instance, a direct correlation has been observed between the ligand's basicity (as estimated by pKa values) and the chemical shifts in the ¹H NMR spectra of the palladium complexes. nih.gov This indicates that the electronic effects of the substituents are maintained upon coordination to the Pd(II) ion. nih.gov

In certain catalytic reactions, such as the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate, a clear relationship between catalytic efficiency and ligand basicity has been established. nih.gov An increase in reaction yield was noted when Pd(II) complexes with more basic ligands were employed as catalysts. nih.gov This underscores the principle that tuning the electronic environment of the palladium center via ligand substitution is a viable strategy for optimizing catalytic output. A comparative study on the synthesis of 2,2'-bipyridine adducts also aimed to investigate the effects of electron-donating substituents on variously substituted pyridines. elsevierpure.com

Table 1: Impact of Substituent Groups on 2,2'-Bipyridine Ligand Properties in Palladium Complexes

| Substituent Type | Effect on Ligand | Impact on Palladium Complex | Consequence for Catalysis |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | Increases electron density and basicity (higher pKa). | Increases electron density at the Pd center. | Can enhance catalytic activity in reactions where an electron-rich metal center is favorable. nih.gov |

| Electron-Withdrawing Groups (EWGs) | Decreases electron density and basicity (lower pKa). | Decreases electron density at the Pd center, making it more electrophilic. | Can alter reactivity and stability; may be beneficial for specific catalytic steps. nih.gov |

Steric and Electronic Tuning of Bipyridine Framework

Beyond simple substituent effects, the deliberate steric and electronic tuning of the entire bipyridine framework provides a sophisticated means of controlling catalytic activity and selectivity. This involves modifying the size and spatial arrangement of groups on the ligand to influence the accessibility of the palladium center and the stability of key intermediates. nih.govnih.gov

One design concept, termed "mutual repulsion," proposes the use of pyridine (B92270) ligands with sterically hindered substituents positioned remotely from the coordinating nitrogen atom. nih.gov This steric repulsion can promote the dissociation of another ligand to generate a coordinatively unsaturated and catalytically active species, which is crucial for processes like C-H activation. nih.gov In some systems, the steric properties of substituents can have a more pronounced effect on the electronic properties and reactivity of the palladium complex than electronic tuning of the pyridyl groups themselves. nih.gov For example, in a study of Pd(III) complexes, the steric bulk of N-substituents on a pyridinophane ligand dictated the electronic properties of the complex, an effect attributed to their influence on the frontier molecular orbitals involving the palladium center. nih.gov

Table 2: Strategies for Steric and Electronic Tuning of the Bipyridine Framework

| Tuning Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Remote Steric Hindrance | Introducing bulky groups distant from the N-donor atom to control ligand dissociation and substrate access. | C-H olefination of electron-deficient arenes. | nih.gov |

| N-Substituent Bulk | Modifying substituents on the nitrogen atoms of a pyridinophane ligand to control the electronic properties of the Pd center. | Tuning the properties of Pd(III) complexes. | nih.gov |

| Insulated π-Conjugation | Using a rotaxane structure to create remote steric effects and enhance photophysical and catalytic properties. | Visible-light-driven Ni catalysts (principle applicable to Pd). | rsc.org |

| Electronic Flexibility | Designing ligands that can electronically adapt to changes in the coordination sphere. | Formic acid dehydrogenation. | nih.gov |

Synergistic Effects with Co-ligands and Dual Ligand Systems

The performance of (2,2'-Bipyridine)palladium catalysts can be dramatically improved by the addition of a second, different ligand, creating a dual-ligand system. rsc.org This approach can lead to synergistic effects where the combination of ligands achieves higher activity or enables reactions under milder conditions than either ligand could alone. rsc.orgresearchgate.net

A notable example is the use of a palladium catalyst with a mixture of a bipyridine derivative, [2,2′-bipyridin]-6(1H)–one (bipy-6-OH), and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃). rsc.orgrsc.org This dual-ligand system is significantly more active for the direct arylation of arenes, operating at temperatures 30°C lower than the system with only the bipy-6-OH ligand. rsc.orgresearchgate.net Furthermore, this system successfully catalyzes reactions with aryl chlorides, which are unreactive with the monoligand system. rsc.org

Mechanistic studies suggest that this synergy arises from the operation of two interconnected catalytic cycles. rsc.org A Pd/PCy₃ cycle is responsible for the oxidative addition of the aryl halide and subsequent reductive elimination, while a separate Pd/bipy-6-OH system facilitates the C-H activation step. rsc.orgrsc.org The two cycles are linked by a transmetalation step, where an aryl group is transferred between palladium centers. rsc.org In this cooperative model, the two ligands are not necessarily coordinated to the same metal center simultaneously but work in concert across two different palladium complexes. researchgate.net Similarly, in intramolecular C-H arylations, the addition of a phosphine ligand like PPh₃ to a Pd(OAc)₂ catalyst was shown to improve reaction yields from 42% to as high as 94%. beilstein-journals.org

Table 3: Effect of Co-Ligand on Palladium-Catalyzed Direct Arylation

| Ligand System | Reaction Conditions | Arylating Partner | Yield | Reference |

|---|---|---|---|---|

| bipy-6-OH only | 100 °C, 6 h | p-CF₃C₆H₄I | 22% | rsc.org |

| bipy-6-OH + PCy₃ | 100 °C, 6 h | p-CF₃C₆H₄I | 90% | rsc.org |

| bipy-6-OH only | 100 °C, 6 h | p-CF₃C₆H₄Br | 16% | rsc.org |

| bipy-6-OH + PCy₃ | 100 °C, 6 h | p-CF₃C₆H₄Br | 59% | rsc.org |

Immobilization Strategies and Heterogeneous Catalysis

To overcome challenges related to catalyst separation and recycling inherent in homogeneous catalysis, (2,2'-Bipyridine)palladium complexes can be immobilized onto solid supports. This process, known as heterogenization, creates catalysts that are easily recoverable and reusable, which is advantageous from both an economic and environmental perspective. mdpi.com

A variety of materials have been employed as supports. One strategy involves the use of poly(styryl)bipyridine to create heterogeneous palladium catalysts for hydrogenation reactions of alkenes and alkynes. acs.org Another approach utilizes porous materials like Metal-Organic Frameworks (MOFs) or purely organic microporous polymers that incorporate the bipyridine motif as a "macroligand". enseignementsup-recherche.gouv.fr In such systems, a linear correlation can be established between the electronic effect of the macroligand and the catalytic activity, demonstrating that the principles of ligand design remain crucial in the heterogeneous phase. enseignementsup-recherche.gouv.fr

Other immobilization strategies include:

Covalent attachment to electrodes: A (2,2'-bipyridyl) complex can be covalently bonded to a porous carbon electrode surface, creating a stable and reusable system for electrocatalysis. acs.org

Use of water-soluble ligands: The development of cationic 2,2'-bipyridyl ligands allows the palladium complex to be soluble in an aqueous phase. mdpi.com This facilitates simple separation of the water-soluble catalyst from the organic products via extraction, and the aqueous catalyst solution can be reused for subsequent reaction runs. mdpi.com

Deposition on inorganic oxides: While demonstrated with other metals like Rhenium, bipyridine complexes can be immobilized on materials like TiO₂ to create hybrid heterogeneous photocatalysts, a strategy applicable to palladium systems. nih.gov

These methods aim to combine the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems. mdpi.comenseignementsup-recherche.gouv.fr

Table 4: Overview of Immobilization Strategies for Bipyridine-Metal Complexes

| Strategy | Support Material | Catalyst Type | Application Example | Reference |

|---|---|---|---|---|

| Polymer Support | Polystyrene | Heterogeneous | Hydrogenation of alkenes/alkynes. | acs.org |

| Porous Frameworks | Metal-Organic Frameworks (MOFs), Microporous Polymers | Heterogeneous | Photoreduction of carbon dioxide. | enseignementsup-recherche.gouv.fr |

| Electrode Grafting | Porous Carbon | Heterogeneous (Electrocatalyst) | Electrochemical NADH regeneration. | acs.org |

| Aqueous Phase Catalysis | Water (using cationic ligand) | Homogeneous (recyclable) | Stille coupling reactions. | mdpi.com |

| Inorganic Oxide Deposition | Titanium Dioxide (TiO₂) | Heterogeneous (Photocatalyst) | Photoreduction of CO₂. | nih.gov |

2,2 Bipyridine Dihydroxopalladium in Advanced Materials and Supramolecular Chemistry

Formation of Coordination Polymers and Frameworks

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The di-μ-hydroxo-bis[(2,2′-bipyridine)palladium(II)] cation is an excellent candidate for incorporation into such polymers. The hydroxide (B78521) bridges can be protonated and subsequently replaced by other bridging ligands, or the palladium centers can coordinate with additional linkers to extend the structure in one, two, or three dimensions.

The formation of these polymers is often influenced by the reaction conditions, such as solvent, temperature, and the presence of specific counter-ions. For instance, the use of polytopic ligands—organic molecules with multiple binding sites—can lead to the formation of complex networks. The 2,2'-bipyridine (B1663995) ligand itself can be functionalized to act as a bridging unit, further expanding the possibilities for creating diverse polymeric architectures.

Table 1: Examples of Palladium-Bipyridine Coordination Polymers and their Structural Features

| Precursor Complex | Bridging Ligand | Resulting Polymer Structure | Reference |

| [Pd(bpy)(H₂O)₂]²⁺ | 4,4'-Bipyridine | 1D Chain | mdpi.com |

| [Pd(bpy)Cl₂] | 1,4-Bis(4-pyridyl)benzene | 2D Network | N/A |

| [Pd₂(OH)₂(bpy)₂]²⁺ | Terephthalic acid | 3D Metal-Organic Framework | N/A |

Note: The table includes hypothetical and representative examples based on known coordination chemistry principles, as specific examples originating directly from (2,2'-Bipyridine)dihydroxopalladium are not extensively documented.

The structural diversity of these polymers is vast, ranging from simple linear chains to complex three-dimensional frameworks with porous structures. These materials are of great interest for applications in gas storage, separation, and catalysis.

Application in Sensor Development

While specific sensor applications of this compound are not widely reported, the underlying principles of its coordination chemistry suggest significant potential in this area. The development of chemical sensors often relies on the change in a measurable property, such as color or fluorescence, upon the coordination of an analyte to a metal center.

The palladium(II)-bipyridine framework is a versatile platform for designing such sensors. The coordination environment around the palladium ion is sensitive to the introduction of new ligands. For example, the displacement of the hydroxide ligands by an analyte could lead to a distinct spectroscopic or electrochemical signal.

Research on related palladium-bipyridine complexes has demonstrated their utility in sensing applications. For instance, palladium complexes with functionalized bipyridine ligands have been developed to detect various anions and neutral molecules. The changes in the UV-visible absorption or emission spectra upon analyte binding form the basis of the sensing mechanism. The robust nature of the Pd-N bonds in the bipyridine chelate ensures the stability of the sensor platform, while the lability of the other coordination sites allows for interaction with the target analyte.

Role in Metallosupramolecular Assemblies

Metallosupramolecular chemistry involves the design and synthesis of large, well-defined, multi-component structures held together by coordination bonds. The predictable coordination geometry of metal ions like palladium(II) makes them ideal for the construction of discrete, highly ordered assemblies such as molecular polygons and polyhedra. mdpi.comnih.govnih.gov

The [Pd(bpy)]²⁺ moiety is a common building block in this field. It can act as a "corner" piece in the self-assembly of larger structures when combined with appropriate linear or angular bridging ligands. The di-μ-hydroxo-bis[(2,2′-bipyridine)palladium(II)] complex can serve as a precursor to these assemblies. The hydroxide bridges can be readily displaced by multitopic ligands, initiating the self-assembly process.

Table 2: Representative Metallosupramolecular Assemblies from Palladium-Bipyridine Precursors

| Palladium Precursor | Bridging Ligand | Resulting Assembly | Reference |

| [Pd(bpy)(NO₃)₂] | 1,3-Bis(4-pyridyl)propane | Molecular Triangle | nih.gov |

| [Pd(bpy)(OTf)₂] | 4,4'-Dipyridyl | M₂L₂ Macrocycle | mdpi.com |

| [Pd(bpy)(H₂O)₂]²⁺ | Tris(4-pyridyl)triazine | Molecular Cage | nih.gov |

The resulting metallosupramolecular architectures can exhibit a range of interesting properties and functions, including molecular recognition, encapsulation of guest molecules, and catalysis. The defined cavities within these structures can act as nanoscale reaction flasks, and the metal centers can serve as catalytic sites. The ability to form these complex structures through self-assembly from simple precursors like the dihydroxo-bridged palladium-bipyridine dimer highlights the power and elegance of supramolecular chemistry.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of (2,2'-Bipyridine)dihydroxopalladium and its related hydroxo complexes is foundational to its use in catalysis. While these species are often generated in situ, the development of novel, controlled synthetic routes is a primary challenge.

Current methods often start from palladium(II) halide precursors like [Pd(bpy)Cl₂]. nih.govacs.org Treatment of this precursor with a silver salt such as AgClO₄ in an aqueous medium can generate the diaqua complex, [Pd(bpy)(H₂O)₂]²⁺. nih.govacs.org This diaqua species exists in a pH-dependent equilibrium with its hydroxo derivatives. At physiological pH (7.4), the diaqua complex undergoes dimerization to form the di-μ-hydroxo bridged dimer, [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺. nih.govacs.org Alternatively, dissolving nitrato complexes like [Pd(bpy)(ONO₂)₂] in water also yields these hydroxo-bridged dimers. rsc.org

The monomeric dihydroxo species, [Pd(bpy)(OH)₂], can be prepared through the base hydrolysis of the dimer or by reacting [Pd(bpy)Cl₂] with silver(I) oxide (Ag₂O). rsc.org However, these species are part of a complex equilibrium involving monomers, dimers, and even trihydroxo-bridged complexes, making the isolation of pure, stable this compound a significant synthetic hurdle. rsc.orgrsc.org

Future research must focus on developing synthetic methodologies that offer precise control over these equilibria. The goal is to create routes that are not only high-yielding but also provide selective access to the desired monomeric, dimeric, or other oligomeric forms, as the specific structure of the hydroxo complex can profoundly influence its catalytic activity.

Table 1: Synthetic Precursors and Resulting Hydroxo-Palladium Complexes

| Precursor Complex | Reagents/Conditions | Resulting Hydroxo Species | Reference |

| [Pd(bpy)Cl₂] | AgClO₄, H₂O, then pH 7.4 | [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ (Dimer) | nih.govacs.org |

| [Pd(bpy)(ONO₂)₂] | H₂O | [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ (Dimer) | rsc.org |

| [Pd(bpy)Cl₂] | Ag₂O | [Pd(bpy)(OH)₂] (Monomer) | rsc.org |

| [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺ | OH⁻ | [Pd(bpy)(OH)₂] (Monomer) | rsc.org |

Deeper Mechanistic Understanding of Hydroxo Ligand Participation

A significant challenge lies in elucidating the precise role of the hydroxo ligands during the catalytic cycle. These ligands are often more than mere spectators; they can actively participate in key elementary steps. Kinetic studies have shown that both monohydroxo- and dihydroxo-palladium bipyridine complexes are reactive species in solution, indicating their direct involvement in catalytic transformations. rsc.org

One area of intense investigation is the role of the hydroxo ligand in C–H activation. In some systems, a hydroxyl group on the bipyridine ligand itself, as in [2,2′-bipyridin]-6(1H)–one (bipy-6-OH), enables the C–H activation step through a metal-ligand cooperation mechanism. rsc.orgresearchgate.net This suggests that the hydroxo ligand on the metal may function as an internal base, facilitating the deprotonation of a C–H bond in a concerted metalation-deprotonation (CMD) step. Understanding this participation is crucial for rationally designing more efficient catalysts. nih.gov

Furthermore, the hydroxo ligand is believed to play a critical role in the transmetalation step of cross-coupling reactions like the Suzuki-Miyaura coupling. The pathway involving the reaction of an arylpalladium hydroxo complex with a boronic acid is considered a key route for the exchange of organic groups. nih.gov Future research, combining experimental kinetics, isotopic labeling, and computational studies like Density Functional Theory (DFT), is needed to map out the potential energy surfaces for these pathways and clarify how the hydroxo ligand's basicity and coordination mode influence the barriers of C–H activation, transmetalation, and reductive elimination. rsc.orgacs.orgbiointerfaceresearch.com

Design of Highly Active and Selective Catalytic Systems

The design of new catalytic systems based on this compound is aimed at achieving higher activity, broader substrate scope, and, crucially, greater selectivity. A primary strategy involves the rational design of the bipyridine ligand itself. nih.gov

Activity and Stability: High turnover numbers (TON) and turnover frequencies (TOF) are key metrics for an active catalyst. For instance, a cationic 2,2'-bipyridyl palladium system has demonstrated exceptional efficiency in the Mizoroki-Heck reaction in water, achieving TONs into the tens of thousands with catalyst loadings as low as 0.0001 mol%. nih.govelsevierpure.com However, catalyst deactivation remains a challenge. Mechanism-guided design, such as using sterically modified biquinoline ligands to prevent the formation of inactive trinuclear palladium species, has been shown to enhance catalyst robustness and turnover numbers in aerobic oxidations. nih.gov Future work will focus on designing ligands that not only promote the desired catalytic step but also stabilize the active palladium species against decomposition pathways.

Selectivity: Achieving high selectivity (chemo-, regio-, and enantioselectivity) is paramount. For asymmetric catalysis, the development of chiral bipyridine ligands is a major focus. durham.ac.uk Ligands with axially chiral scaffolds have been successfully applied in copper-catalyzed reactions and offer a promising avenue for palladium catalysis. chemrxiv.org Similarly, C2-symmetric chiral bipyridine-N,N'-dioxides have been used to achieve excellent enantioselectivity in Michael addition/cyclization reactions. nih.gov The challenge is to create a well-defined chiral pocket around the palladium center that can effectively discriminate between enantiotopic faces or groups of the substrate. chemrxiv.orgnih.gov Machine learning approaches are also being explored to better correlate ligand structure with enantioselectivity, offering a path to more predictive catalyst design. chemrxiv.org

Table 2: Examples of Ligand Design Strategies for Improved Catalysis

| Strategy | Ligand Type | Target Reaction | Improvement | Reference |

| Cationic Ligand | Cationic 2,2'-bipyridyl | Mizoroki-Heck | High activity (low catalyst loading), reusability in water | nih.govelsevierpure.com |

| Chiral Ligand | Pinene-derived bipyridine (PINDY) | Asymmetric Allylic Substitution | Modest enantioselectivity | durham.ac.uk |

| Chiral Ligand | C2-symmetric bipyridine-N,N'-dioxide | Asymmetric Michael Addition | High yield and enantioselectivity (up to 99% ee) | nih.gov |

| Steric Modification | 7,7'-di-tert-butyl-2,2'-biquinoline | Aerobic Alcohol Oxidation | Enhanced turnover number and rate by preventing catalyst deactivation | nih.gov |

| Dual Ligand System | bipy-6-OH / PCy₃ | C-H Arylation | Milder reaction conditions, broader scope (aryl chlorides) | rsc.orgresearchgate.net |

Exploration of New Catalytic Transformations

While (2,2'-Bipyridine)palladium complexes are known to catalyze reactions like Heck, Suzuki, and C-H arylation, a significant area for future research is the expansion of their catalytic repertoire. rsc.orgnih.govresearchgate.net The unique properties of the hydroxo ligand may enable transformations that are challenging for traditional palladium catalysts.

One promising frontier is the development of a broader range of C–H functionalization reactions. nih.gov Building on the success in C-H arylation, research could target directed C-H amination, etherification, and hydroxylation reactions, which are of great importance in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov For example, palladium catalysis has been used for the C-H alkylation of anilines with epoxides to form β-hydroxy products, a transformation that proceeds through a novel palladacycle intermediate. rsc.org Another avenue is remote C-H functionalization, where the catalyst is directed to a C-H bond that is not in the closest proximity to the coordinating group, a challenge that has been met in the functionalization of aminopyrimidines. rsc.org

The development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, represents another exciting direction. A system involving this compound could potentially initiate a sequence by a C-H activation or cross-coupling event, followed by further transformations. The challenge lies in controlling the selectivity and compatibility of all reaction partners and catalytic intermediates throughout the entire sequence.

Integration with Green Chemistry Principles

Integrating the use of this compound catalysts with the principles of green chemistry is essential for developing sustainable synthetic methods. numberanalytics.commdpi.com This involves a holistic approach encompassing solvents, energy usage, and catalyst lifecycle.

Aqueous Catalysis: A major advantage of hydroxo and related aqua complexes is their inherent suitability for catalysis in aqueous media. Performing reactions in water instead of volatile organic compounds (VOCs) is a cornerstone of green chemistry. nih.govelsevierpure.com The challenge is to maintain high catalytic activity and stability in water for a wide range of substrates, some of which may have low aqueous solubility.

Catalyst Recovery and Reuse: The high cost and toxicity of palladium necessitate efficient catalyst recovery and recycling. Systems using water-soluble cationic bipyridine ligands allow for simple separation of the catalyst in the aqueous phase from the organic product, enabling reuse over multiple cycles with minimal loss of activity. nih.govelsevierpure.com Another approach involves immobilizing the catalyst on solid supports, such as bio-based sporopollenin (B1173437) microcapsules, which can be easily filtered and reused. aksaray.edu.tr Future research will explore more robust and versatile methods for heterogenization and recycling.

Energy Efficiency and Atom Economy: Green catalysis aims to reduce energy consumption by enabling reactions under milder conditions. The development of dual-ligand systems that lower reaction temperatures for C-H arylation is a step in this direction. rsc.org Furthermore, C-H activation reactions improve atom economy by avoiding the need for pre-functionalized substrates, which prevents waste from ancillary synthetic steps. nih.gov The ultimate goal is to design catalytic systems that operate at ambient temperature and pressure with near-perfect atom economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.